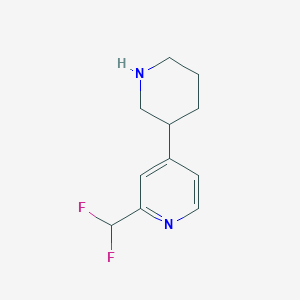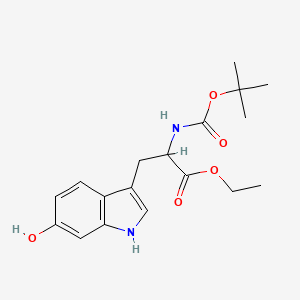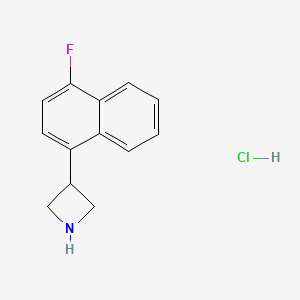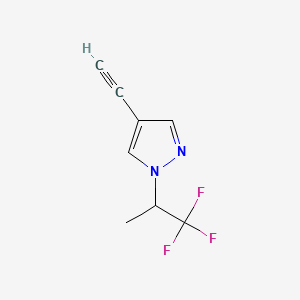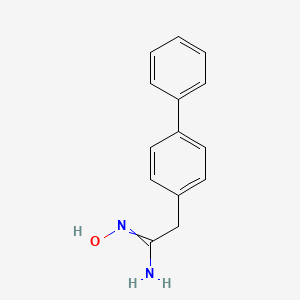
4-(2-Naphthyl)-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Naphthyl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring fused with a naphthyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Naphthyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” One common method involves the reaction of 2-naphthyl azide with terminal alkynes under copper(I) catalysis to form the triazole ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of click chemistry can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound, making it feasible for large-scale production.
化学反応の分析
Types of Reactions: 4-(2-Naphthyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce the triazole ring or the naphthyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3), alkylating agents (R-X)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced triazole derivatives
Substitution: Halogenated, nitrated, or alkylated naphthyl-triazole derivatives
科学的研究の応用
4-(2-Naphthyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
作用機序
The mechanism of action of 4-(2-Naphthyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing the compound’s binding affinity and specificity. The naphthyl group can enhance the compound’s hydrophobic interactions, further stabilizing its binding to the target.
類似化合物との比較
4-(2-Naphthyl)-1H-1,2,3-triazole can be compared with other triazole derivatives and naphthyl-containing compounds:
Similar Compounds:
Uniqueness: this compound is unique due to the presence of both the triazole ring and the naphthyl group, which confer distinct electronic and steric properties
特性
分子式 |
C12H9N3 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
4-naphthalen-2-yl-2H-triazole |
InChI |
InChI=1S/C12H9N3/c1-2-4-10-7-11(6-5-9(10)3-1)12-8-13-15-14-12/h1-8H,(H,13,14,15) |
InChIキー |
PDROOAHEPLEAFQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8'-Chloro-5'-hydroxy-6'-nitro-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B13704880.png)

![Dibenzo[b,d]furan-4,6-diamine](/img/structure/B13704890.png)


![Ethyl 3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propanoate](/img/structure/B13704908.png)
![6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13704911.png)
